Home > Products > Screening Compounds P18881 > 1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea
1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea - 1396632-46-4

1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea

Catalog Number: EVT-2895382
CAS Number: 1396632-46-4
Molecular Formula: C21H23N7O
Molecular Weight: 389.463
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

CYH33 (Methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate)

  • Compound Description: CYH33 is a potent and highly selective PI3Kα inhibitor, currently in clinical trials in China for the treatment of advanced solid tumors. [] It exhibits strong antiproliferative activity against various cancer cell lines, particularly those derived from breast cancer. []
  • Relevance: While CYH33 shares the piperazine ring and a pyridyl substituent with 1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea, it differs significantly in its core structure. CYH33 is based on a pyrrolo[2,1-f][1,2,4]triazine scaffold, unlike the pyrimidine core of the target compound. []

N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)-9H-fluorene-2-carboxamide (NGB 2904)

  • Compound Description: NGB 2904 is a novel dopamine D3 receptor antagonist. [] In rhesus monkey models, it has shown potential in attenuating both the discriminative and reinforcing stimulus effects of cocaine. []
  • Relevance: NGB 2904 shares a common structural motif with 1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea: a piperazine ring substituted with an aromatic group (2,3-dichlorophenyl in NGB 2904, pyridin-2-yl in the target compound). [] This shared motif suggests potential similarities in their binding properties and biological activity.

N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)-4-(pyridin-2-yl)benzamide (CJB 090)

  • Compound Description: CJB 090 is a novel dopamine D3 receptor partial agonist. [] It demonstrates the ability to reduce both food- and cocaine-maintained responding in rhesus monkeys. [] CJB 090 also exhibits a higher affinity for the D3 receptor compared to NGB 2904. []
  • Relevance: Similar to NGB 2904, CJB 090 possesses a piperazine ring substituted with a 2,3-dichlorophenyl group, making it structurally related to 1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea through this common element. [] The presence of a pyridin-2-yl group in CJB 090 further strengthens its structural similarity to the target compound, suggesting they might interact with similar biological targets.

3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878)

  • Compound Description: TZB-30878 is a novel therapeutic agent under investigation for treating diarrhea-predominant irritable bowel syndrome (d-IBS). [] It acts as a dual 5-HT1A receptor agonist and 5-HT3 receptor antagonist. [] This dual activity profile contributes to its efficacy in normalizing stress-induced defecation in rat models of IBS. []
  • Relevance: TZB-30878 exhibits a structural similarity to 1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea through the shared presence of a piperazine ring substituted with a heteroaromatic group (quinolin-2-yl in TZB-30878, pyridin-2-yl in the target compound). []

N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine (NPPA)

  • Compound Description: NPPA is a potential template for designing drugs against chronic myelogenous leukemia (CML). [] Molecular docking studies have revealed its favorable binding affinity to the kinase enzyme, a key target in CML treatment. []
  • Relevance: NPPA and 1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea share a significant portion of their core structure: a pyrimidine ring substituted with a pyridin-2-yl group at the same position. [] This close structural resemblance suggests that these compounds might exhibit comparable binding preferences and biological activities.

(3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone (PF-00734200)

  • Compound Description: PF-00734200 is a dipeptidyl peptidase IV inhibitor. [, ] It has advanced to Phase 3 clinical trials for the treatment of type 2 diabetes. [, ] Preclinical studies show PF-00734200's efficacy in stimulating insulin secretion and improving glucose tolerance. []
  • Relevance: PF-00734200 shares a pyrimidine-piperazine core structure with 1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea. [, ] Both compounds feature a pyrimidine ring substituted with a piperazine ring at the same position, suggesting potential similarities in their binding profiles and biological effects.

N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)cyclohexanecarboxamide (WAY-100635)

  • Compound Description: WAY-100635 is a high-affinity 5-HT1A receptor antagonist. [] This compound serves as a valuable tool in pharmacological studies, particularly in PET imaging to investigate 5-HT1A receptor distribution and function. []
  • Relevance: WAY-100635, while possessing a distinct core structure, shares a common structural feature with 1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea: a piperazine ring linked to a pyridin-2-yl group. [] This shared motif suggests potential similarities in their binding modes and pharmacological properties.

2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604)

  • Compound Description: K-604 is a potent and selective acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1) inhibitor. [] Notably, K-604 exhibits high aqueous solubility, a favorable characteristic for oral bioavailability. [] This compound is considered a promising candidate for treating diseases associated with ACAT-1 overexpression. []

5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229)

  • Compound Description: HNPC-A9229 is a novel pyridin-2-yloxy-based pyrimidin-4-amine fungicide. [] This compound exhibits excellent fungicidal activities against Puccinia sorghi and Erysiphe graminis. [] Moreover, HNPC-A9229 demonstrates a favorable safety profile with low toxicity in rats. []
  • Relevance: HNPC-A9229 shares a significant structural similarity with 1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea, as both compounds contain a pyrimidine ring substituted with a chlorine atom at position 5. [] Furthermore, both compounds feature a substituted pyridyl moiety, although the substitution pattern and linkage to the core structure differ. []

3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-(6-(4-(4-ethylpiperazin-1-yl)phenylamino)pyrimidin-4-yl)-1-methylurea (NVP-BGJ398)

  • Compound Description: NVP-BGJ398 is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases. [] This compound demonstrates significant antitumor activity, particularly in bladder cancer models. []
Overview

1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea is a complex organic compound notable for its intricate molecular structure, which integrates multiple functional groups. This compound is classified under the category of urea derivatives and exhibits significant biological activity, making it a subject of interest in medicinal chemistry.

Source

The compound can be identified by its CAS number 1209714-31-7, and its molecular formula is C19H24N6OC_{19}H_{24}N_{6}O with a molecular weight of approximately 352.4 g/mol. Information regarding its synthesis and properties can be found in various scientific databases and literature sources, including ChemSrc and BenchChem .

Classification

This compound falls under the category of small molecules with potential pharmaceutical applications. It is characterized by the presence of a pyridine ring, a piperazine moiety, and a pyrimidine structure, which are often associated with various biological activities.

Synthesis Analysis

Methods

The synthesis of 1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea typically involves multi-step organic reactions. A common approach starts with the formation of the piperazine ring through the reaction of 2-aminopyridine with suitable dihalides to create the piperazine core. Subsequent steps may involve coupling reactions to introduce the pyrimidine and urea functionalities.

Technical Details

The synthesis can be achieved through methods such as:

  • Nucleophilic substitution: where nucleophiles attack electrophilic centers to form new bonds.
  • Coupling reactions: which may involve palladium-catalyzed cross-coupling techniques to link aromatic rings.

For instance, the introduction of the o-tolyl group can be performed via Friedel-Crafts acylation or related methods, followed by urea formation through reaction with isocyanates or carbamates.

Molecular Structure Analysis

Structure

The molecular structure of 1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea features:

  • A pyridine ring that contributes to its aromatic character.
  • A piperazine moiety, which enhances solubility and biological interaction.
  • A pyrimidine ring, known for its role in nucleic acid chemistry.

Data

The structural representation can be expressed using SMILES notation: O=C(N1CCN(c2cc(ncn2)C(=O)N(C)c1))C(c3ccccc3)C). This notation reflects the connectivity of atoms within the molecule.

Chemical Reactions Analysis

Reactions

1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea can undergo various chemical reactions such as:

  • Oxidation: leading to potential formation of N-oxides.
  • Reduction: which could modify functional groups like nitro or carbonyls.

Technical Details

Common reagents involved in these reactions include oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride. The specific conditions (temperature, solvent) must be optimized for each reaction type.

Mechanism of Action

Process

The mechanism of action for this compound typically involves interaction with specific biological targets, such as enzymes or receptors. The presence of multiple nitrogen atoms in its structure suggests potential interactions through hydrogen bonding or coordination with metal ions in enzymatic sites.

Data

Studies indicate that compounds with similar structures often exhibit inhibitory effects on various kinases, suggesting a possible role in cancer therapy or anti-inflammatory treatments.

Physical and Chemical Properties Analysis

Physical Properties

While specific data on density, boiling point, and melting point for this compound may not be readily available, general expectations based on similar structures suggest:

  • Moderate solubility in polar solvents due to the presence of nitrogen atoms.

Chemical Properties

Chemical stability is likely influenced by the urea bond, which can hydrolyze under acidic or basic conditions. The compound's reactivity profile may include susceptibility to electrophilic aromatic substitution due to its aromatic rings.

Applications

Scientific Uses

1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea has potential applications in:

  • Medicinal Chemistry: as a lead compound for developing new pharmaceuticals targeting specific diseases.
  • Biological Research: for studying enzyme interactions and cellular pathways.

This compound's unique structure positions it as a candidate for further exploration in drug design and development, particularly in fields related to oncology and neurology.

Properties

CAS Number

1396632-46-4

Product Name

1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea

IUPAC Name

1-(2-methylphenyl)-3-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]urea

Molecular Formula

C21H23N7O

Molecular Weight

389.463

InChI

InChI=1S/C21H23N7O/c1-16-6-2-3-7-18(16)26-21(29)25-17-14-23-20(24-15-17)28-12-10-27(11-13-28)19-8-4-5-9-22-19/h2-9,14-15H,10-13H2,1H3,(H2,25,26,29)

InChI Key

CVQDFTSWJHAZFT-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=N4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.